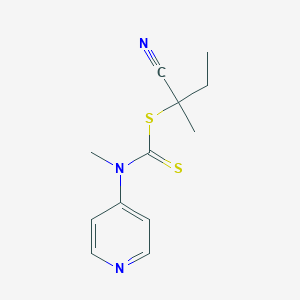![molecular formula C14H19NO3 B6307485 4-[1-(Boc-amino)cyclopropyl]phenol CAS No. 1394918-80-9](/img/structure/B6307485.png)
4-[1-(Boc-amino)cyclopropyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
4-[1-(Boc-amino)cyclopropyl]phenol acts as a nucleophile in organic synthesis. It reacts with electrophiles, such as carbonyl compounds, to form new covalent bonds. It is also used as a reagent in the synthesis of peptides and other organic compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Finally, this compound has been shown to have antioxidant activity, which may be beneficial in the treatment of diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[1-(Boc-amino)cyclopropyl]phenol in laboratory experiments include its availability, low cost, and ease of synthesis. It is also a versatile compound that can be used in a variety of synthetic reactions. However, there are some limitations to its use. For example, it is not suitable for the synthesis of peptides or other macromolecules due to its low solubility in aqueous solutions. In addition, it is not stable in acidic or basic solutions, so it must be used in neutral or slightly acidic conditions.
Future Directions
There are several potential future directions for research involving 4-[1-(Boc-amino)cyclopropyl]phenol. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, further research is needed to investigate the potential of this compound as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Finally, research is needed to explore the potential of this compound as a building block for the synthesis of more complex organic compounds.
Synthesis Methods
4-[1-(Boc-amino)cyclopropyl]phenol can be synthesized by the reaction of cyclopropyl bromide with N-tert-butoxycarbonyl-p-toluidine in the presence of triethylamine. This reaction produces a cyclopropyl amine, which is then reacted with phenol in the presence of a base, such as potassium carbonate, to form this compound. This method is simple and efficient and can be scaled up for industrial production.
Scientific Research Applications
4-[1-(Boc-amino)cyclopropyl]phenol is widely used in pharmaceutical and biochemical research. It is often used as a reagent in the synthesis of peptides and other organic compounds. It is also used in the synthesis of substituted amines, heterocyclic compounds, and other organic molecules. In addition, this compound is used in the synthesis of polymers and other polymeric materials.
properties
IUPAC Name |
tert-butyl N-[1-(4-hydroxyphenyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-13(2,3)18-12(17)15-14(8-9-14)10-4-6-11(16)7-5-10/h4-7,16H,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZJANIHDHUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

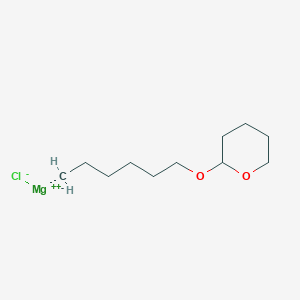
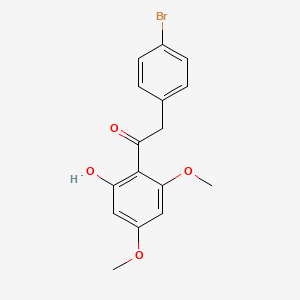

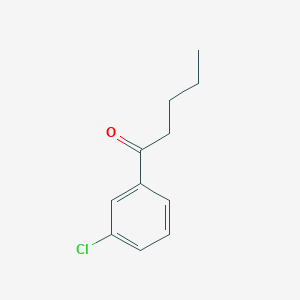
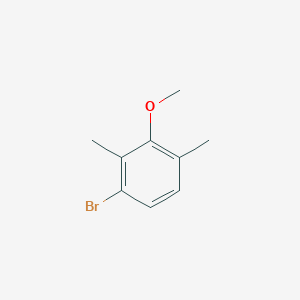
![4-Fluorobicyclo[2.2.2]octan-1-ol, 95%](/img/structure/B6307454.png)
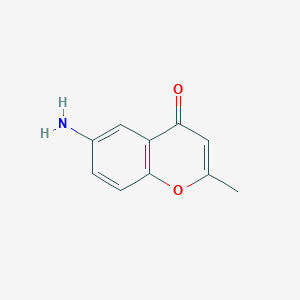



![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
